molecular formula C18H21N5O2S B2723868 N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-63-9

N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2723868
CAS No.: 877815-63-9
M. Wt: 371.46
InChI Key: RFBZTVZFWMMSTP-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfur-containing 1,2,4-triazole acetamide derivatives, characterized by a triazole core substituted with a pyrrole ring, a propyl chain, and a sulfanyl-acetamide linkage to a 4-methoxyphenyl group. The structural features—particularly the triazole ring’s electron-rich nature and the sulfanyl group’s role in hydrogen bonding—are critical for interactions with biological targets, such as enzymes or receptors . The 4-methoxyphenyl moiety may enhance solubility and metabolic stability compared to non-polar substituents, as seen in related compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-6-16-20-21-18(23(16)22-11-4-5-12-22)26-13-17(24)19-14-7-9-15(25-2)10-8-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBZTVZFWMMSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features, including a methoxyphenyl group, a triazole ring, and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 414.5 g/mol. The presence of the triazole ring is significant due to its established pharmacological properties, including antifungal and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, derivatives of triazole compounds have been documented to display significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal action

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazole derivatives are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies indicate that this compound may inhibit specific metabolic pathways associated with tumor growth .

The biological activity of this compound is largely attributed to the interaction of its functional groups with biological targets. The triazole ring is known for its ability to bind to enzymes or receptors that play critical roles in various disease processes. This binding can lead to modulation of pathways involved in inflammation and cell proliferation .

Case Studies

Several studies have explored the biological activity of similar compounds within the same class:

  • Antibacterial Efficacy : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .
  • Antifungal Properties : Another investigation highlighted the antifungal efficacy of triazole derivatives against Candida species, suggesting that modifications in the side chains could enhance their activity against resistant fungal strains .
  • Anticancer Potential : Research focusing on related triazole compounds has indicated promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, a sulfanyl group, and an acetamide moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the use of specific catalysts and solvents to optimize yield and purity. The following table summarizes key aspects of its synthesis:

Step Reaction Type Reagents Conditions
1Nucleophilic substitutionTriazole derivativeHeat, solvent A
2SulfanylationSulfur sourceRoom temperature
3AcetylationAcetic anhydrideReflux

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its efficacy against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Anticancer Potential

The compound is also being investigated for its anticancer properties. A study highlighted its ability to inhibit tumor growth in multicellular spheroids, suggesting a potential role in cancer therapy . The mechanism of action may involve the modulation of specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.

Pharmacological Applications

The pharmacological potential of this compound extends to:

  • Anti-inflammatory Agents : Its structural components may allow it to act as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
  • Antifungal Agents : Given the known activity of triazoles against fungal pathogens, this compound may also serve as a lead for developing new antifungal therapies.

Antimicrobial Efficacy Study

In a recent study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of S. aureus and showed significant inhibition zones compared to control samples .

Cancer Therapeutics Research

A comprehensive screening of drug libraries identified this compound as a novel anticancer agent through its action on multicellular spheroids. The findings suggest that it could be further developed into a therapeutic candidate for specific types of cancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the triazole ring and the acetamide-linked aryl group. Key comparisons include:

Compound Name Triazole Substituents Aryl Group (Acetamide) Key Structural Differences
Target Compound 5-propyl, 4-(1H-pyrrol-1-yl) 4-methoxyphenyl Pyrrole ring, propyl chain
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 5-(furan-2-yl), 4-amino Varied aryl groups Furan instead of pyrrole; amino group at C4
OLC-12 (VUAA-1 analog) 4-ethyl, 5-pyridinyl 4-isopropylphenyl Pyridine substituent; ethyl chain
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4-methyl, 5-phenoxymethyl 2-methyl-5-nitrophenyl Phenoxymethyl group; nitro substituent
  • Pyrrole vs.
  • Propyl Chain : The 5-propyl group in the target compound may enhance lipophilicity compared to shorter chains (e.g., ethyl in OLC-12), influencing membrane permeability .

Anti-Exudative Activity

  • The furan-triazole acetamide derivatives (e.g., ) exhibit significant anti-exudative activity (67–72% inhibition at 10 mg/kg), comparable to diclofenac sodium (8 mg/kg). The target compound’s pyrrole substituent may modulate this activity via enhanced anti-inflammatory interactions .

Orco Agonist Activity

  • OLC-12 and VUAA-1 act as olfactory receptor (Orco) agonists, with EC₅₀ values in the micromolar range . The target compound’s 4-methoxyphenyl group may reduce efficacy in this context due to steric hindrance.

Antiproliferative Activity

  • Hydroxyacetamide-triazole derivatives (e.g., ) show antiproliferative effects against cancer cell lines (IC₅₀: 12–18 µM). The absence of a hydroxy group in the target compound suggests divergent mechanisms.

Physicochemical and Spectral Properties

Melting Points and Yields

Compound Melting Point (°C) Yield (%)
Target Compound Not reported Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 160–162 65–75
VUAA-1 117–118 67
Compound 11 216.4–217.7 47

Spectral Data

  • IR Spectroscopy : The target compound’s C=O stretch (expected ~1669 cm⁻¹) and N-H stretch (~3243 cm⁻¹) align with triazole-acetamide derivatives .
  • ¹H NMR : Pyrrole protons in the target compound would resonate at δ 6.2–6.8 ppm, distinct from furan’s δ 7.2–7.5 ppm in .

Structural Analysis Tools

Crystallographic studies of related compounds (e.g., ) use SHELX and ORTEP-III for refinement and visualization. For the target compound, these tools would clarify bond angles (e.g., C-S-C in the sulfanyl group) and intermolecular interactions (e.g., H-bonding via the acetamide moiety).

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